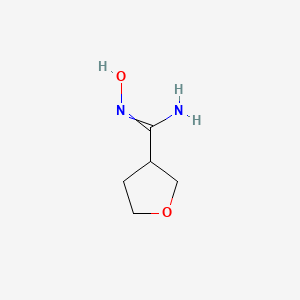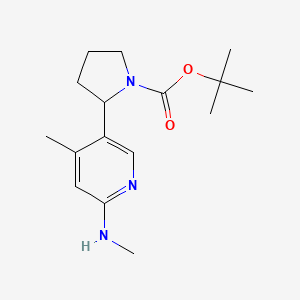
3-Hydroxy-2-methoxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methoxybutanoic acid is an organic compound with the molecular formula C5H10O4 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) on its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methoxybutanoic acid typically involves the hydroxylation of 2-methoxybutanoic acid. This can be achieved through various chemical reactions, including:
Hydroxylation: Using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of catalysts like iron or copper salts.
Esterification and Hydrolysis: Starting from 2-methoxybutanoic acid esters, followed by hydrolysis to yield the desired hydroxy acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxyl group can yield alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Iron or copper salts for hydroxylation, palladium on carbon (Pd/C) for hydrogenation.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-2-methoxybutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methoxybutanoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
Antioxidant Activity: Its hydroxyl group can scavenge free radicals, providing antioxidant protection.
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-methoxybutanoic acid: Similar structure but with different positioning of the hydroxyl and methoxy groups.
3-Hydroxy-2-methylbutanoic acid: Differing by the presence of a methyl group instead of a methoxy group.
Uniqueness: 3-Hydroxy-2-methoxybutanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C5H10O4 |
|---|---|
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
3-hydroxy-2-methoxybutanoic acid |
InChI |
InChI=1S/C5H10O4/c1-3(6)4(9-2)5(7)8/h3-4,6H,1-2H3,(H,7,8) |
Clé InChI |
OSIDJZDSLWJACU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





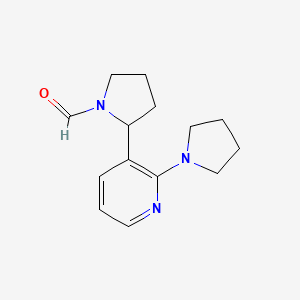

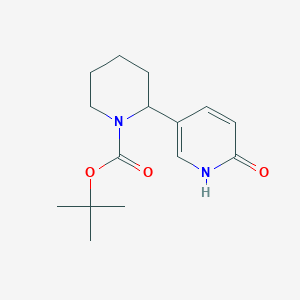
![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)
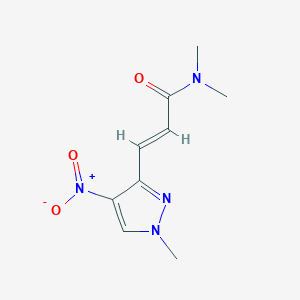
![exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid](/img/structure/B11818597.png)

![2-(3,5-Dichloro-4-methoxyphenyl)benzo[d]oxazole](/img/structure/B11818604.png)
![rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B11818610.png)
